Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate is an organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a di(furan-2-yl)ethyl moiety. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, potentially offering diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,2-di(furan-2-yl)ethylamine with a suitable isocyanate to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then reacted with methyl 4-carboxybenzoate under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic benzoate ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzoate derivatives.
Scientific Research Applications
Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan rings and carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar in structure but lacks the di(furan-2-yl)ethyl moiety.
Methyl 4-(2-furyl)benzoate: Contains a single furan ring instead of the di(furan-2-yl)ethyl group.
Methyl 4-(carbamoyl)benzoate: Features a carbamoyl group but without the furan rings.
Uniqueness
Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties, potentially enhancing its reactivity and interactions in various applications.
Properties
IUPAC Name |
methyl 4-[2,2-bis(furan-2-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-19(22)14-8-6-13(7-9-14)18(21)20-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQBGDGNLLBWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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